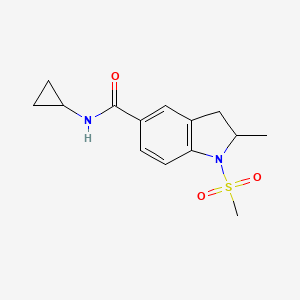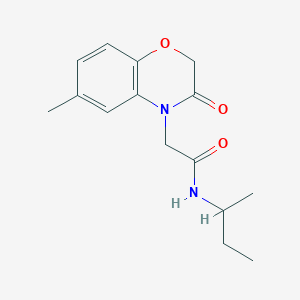
6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione is a synthetic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method, which ensures high atom economy and minimal environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and efficient use of reagents, are likely to be employed to ensure sustainable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and pharmacological properties.
Scientific Research Applications
6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). By inhibiting DAAO, the compound can modulate the levels of d-serine in the brain, which is crucial for the proper functioning of NMDA receptors. This modulation can lead to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione: Another quinoxaline derivative with similar biological activities.
1,4-Dihydro-6-methylquinoxaline-2,3-dione: A related compound with potential pharmacological applications.
Uniqueness
6-Amino-1,4-diethyl-7-methyl-1,4-dihydroquinoxaline-2,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a DAAO inhibitor and its applications in medicinal chemistry make it a compound of significant interest.
Properties
IUPAC Name |
6-amino-1,4-diethyl-7-methylquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-15-10-6-8(3)9(14)7-11(10)16(5-2)13(18)12(15)17/h6-7H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPOXDYUMRLWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)N)N(C(=O)C1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-BENZYL-1,3-DIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4439140.png)


![3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B4439156.png)

![4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B4439168.png)
![N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4439173.png)






![2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439229.png)
